Cas no 21698-44-2 (Shyobunone)

Shyobunone structure
Nombre del producto:Shyobunone
Shyobunone Propiedades químicas y físicas
Nombre e identificación
-
- Shyobunone
- (2S)-3α-Vinyl-3-methyl-2β-(1-methylvinyl)-6β-isopropylcyclohexanone
- (2S,3S,6S)-2-Isopropenyl-6-isopropyl-3-methyl-3-vinylcyclohexanon e
- (+)-shyobunone
- (2S,3S,6S)-2-Isopropenyl-6-isopropyl-3-methyl-3-vinyl-cyclohexanon
- 5-(hydroxy-phenyl-pyridin-2-yl-methyl)-8-(phenyl-pyridin-2-yl-methylene)-3a,4,7,7a-tetrahydro-4,7-methano-isoindole-1,3-dione
- Caswell No. 606
- Compound S-6,999
- HSDB 1743
- Mcneil 1025
- Nobormide
- Nobormide [ISO-French]
- NORBORMIDE
- Norbormide [ANSI:ISO]
- Shoxin
- Shyobunon ( 3ref-Methyl-3-vinyl-2cis-isopropenyl-6cis-isopropyl-cyclohexanon )
- [ "1", "3-Elemadien-6-one" ]
- UNII-92NQU4WN5A
- p-Menthan-3-one, 2-isopropenyl-1-vinyl-, (1S,2R,4S)-
- AKOS032962114
- DTXSID401019945
- (2S,3S,6S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one
- Cyclohexanone, 3-ethenyl-3-methyl-2-(1-methylethenyl)-6-(1-methylethyl)-, (2S-(2alpha,3beta,6alpha))-
- 92NQU4WN5A
- CYCLOHEXANONE, 3-ETHENYL-3-METHYL-2-(1-METHYLETHENYL)-6-(1-METHYLETHYL)-, (2S-(2.ALPHA.,3.BETA.,6.ALPHA.))-
- Cyclohexanone, 3-ethenyl-3-methyl-2-(1-methylethenyl)-6-(1-methylethyl)-, (2S,3S,6S)-
- Q27136638
- HY-N1304
- CHEMBL1814552
- Shyobunon
- 21698-44-2
- CHEBI:68148
- (2S,3S,6S)-3-Ethenyl-3-methyl-2-(1-methylethenyl)-6-(1-methylethyl)cyclohexanone
- FS-9572
- CS-0016708
- 1
- (2S)-3alpha-Vinyl-3-methyl-2beta-(1-methylvinyl)-6beta-isopropylcyclohexanone
- DA-77831
-
- Renchi: InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12-,13+,15+/m0/s1
- Clave inchi: GWHRSRIPLDHJHR-GZBFAFLISA-N
- Sonrisas: CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C
Atributos calculados
- Calidad precisa: 220.18282
- Masa isotópica única: 220.182715385g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 3
- Complejidad: 313
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.9
- Superficie del Polo topológico: 17.1Ų
Propiedades experimentales
- Color / forma: Oil
- Denso: 0.9±0.1 g/cm3
- Punto de ebullición: 290.2±39.0 °C at 760 mmHg
- Punto de inflamación: 116.2±22.0 °C
- PSA: 17.07
- Presión de vapor: 0.0±0.6 mmHg at 25°C
Shyobunone Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
Shyobunone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DCC-055-20 mg |
Shyobunone |
21698-44-2 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
TargetMol Chemicals | TL0012-1mg |
Shyobunone |
21698-44-2 | 1mg |
¥ 1480 | 2024-07-19 | ||
DC Chemicals | DCC-055-20mg |
Shyobunone |
21698-44-2 | >98%, Standard References Grade | 20mg |
$280.0 | 2023-09-15 | |
TargetMol Chemicals | TL0012-5mg |
Shyobunone |
21698-44-2 | 5mg |
¥ 7270 | 2024-07-19 | ||
A2B Chem LLC | AF65922-5mg |
Shyobunone |
21698-44-2 | 93.0% | 5mg |
$385.00 | 2024-04-20 | |
Ambeed | A664939-5mg |
Shyobunone |
21698-44-2 | 98+% | 5mg |
$176.0 | 2024-07-12 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_1527165-5mg |
Shyobunone, 90% |
21698-44-2 | 90% | 5mg |
¥5250.00 | 2024-07-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD298314-5mg |
Shyobunone |
21698-44-2 | 98+% | 5mg |
¥1266.0 | 2024-07-12 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20154-5mg |
Shyobunone |
21698-44-2 | ,HPLC≥93% | 5mg |
¥4500.00 | 2024-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S27110-5mg |
(2S,3S,6S)-2-Isopropenyl-6-isopropyl-3-methyl-3-vinylcyclohexanon e |
21698-44-2 | 5mg |
¥3200.0 | 2021-09-07 |
Shyobunone Literatura relevante
-
Xiao-Ni Ma,Chun-Lan Xie,Zi Miao,Quan Yang,Xian-Wen Yang RSC Adv. 2017 7 14114
-
2. Chapter 16. Biological chemistry. Part (i) Terpenoids and steroids
-
4. Synthesis of (–)-shyobunone and its epimersJohn R. Williams,James F. Callahan J. Chem. Soc. Chem. Commun. 1979 404
-
Kuniki Kato,Yoshimasa Hirata,Shosuke Yamamura J. Chem. Soc. D 1970 1324
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Elemane sesquiterpenoides
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Sesquiterpenoides Elemane sesquiterpenoides
21698-44-2 (Shyobunone) Productos relacionados
- 1617-70-5(Lupenone)
- 5524-05-0((+)-Dihydrocarvone (Mixture of (2S)/(2R) isomers))
- 2229438-68-8(3-(4-bromo-2-nitrophenyl)butanoic acid)
- 2171800-25-0(5,8,8,10,10-pentamethyl-1-oxa-4,9-diazaspiro5.5undecane)
- 2171831-39-1(4-cyclopropyl-3-hydroxy-2-methylbutanoic acid)
- 497261-38-8(8-Bromo-2,3,4,5-Tetrahydro-1h-Pyrido4,3-BIndole)
- 2287289-36-3(1-(2H-1,2,3-triazol-2-yl)cyclopropylmethanamine)
- 2172003-17-5(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid)
- 690962-31-3(4-(3-chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide)
- 2168035-34-3(2,2-diethyl-1,8-dioxa-5-azaspiro5.5undecane)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:21698-44-2)Shyobunone

Pureza:99%
Cantidad:5mg
Precio ($):158.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:21698-44-2)Shyobunone

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe